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Compound of Interest

Compound Name:
6-Bromo-8-methylimidazo[1,2-

a]pyridine

Cat. No.: B2579785 Get Quote

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in modern medicinal

chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic

framework make it a cornerstone for developing a wide range of therapeutic agents, including

anti-inflammatory, antitumor, and antiviral drugs.[1] Furthermore, the π-conjugated system

imparts fluorescent properties to these molecules, making them valuable as probes in

biological imaging and as components in optoelectronic materials.[1][3]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and

development. For any novel or synthesized compound, verifying its identity and purity is a non-

negotiable prerequisite for further investigation. This guide serves as a technical resource for

researchers, providing a detailed examination of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for a specific, important derivative: 6-Bromo-8-
methylimidazo[1,2-a]pyridine.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate

the reasoning behind the spectral features. We will explore how the interplay of the fused ring

system and the electronic effects of the bromo and methyl substituents gives rise to a unique

spectroscopic fingerprint, offering a self-validating system for its identification.

Caption: Molecular structure and IUPAC numbering scheme.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. It provides detailed information about the chemical environment, connectivity, and

spatial arrangement of atoms.

Expertise & Experience: The 'Why' Behind the Spectrum
The chemical shifts in the 6-Bromo-8-methylimidazo[1,2-a]pyridine spectrum are dictated by

the aromaticity of the bicyclic system and modulated by its substituents.

The Imidazo[1,2-a]pyridine Core: This system is electron-rich, particularly the five-membered

imidazole ring. Protons on the imidazole ring (H2, H3) typically appear more upfield than

those on the pyridine ring.

Bromine at C6: As an electron-withdrawing group, the bromine atom deshields nearby

protons through its inductive effect. This will cause the adjacent proton, H5, to shift

downfield.

Methyl Group at C8: The methyl group is weakly electron-donating, causing a slight shielding

effect on the adjacent H7 proton, shifting it slightly upfield compared to an unsubstituted

position.

Experimental Protocol: NMR Data Acquisition
This protocol represents a standard, robust methodology for acquiring high-quality NMR data

for this class of compounds.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 6-Bromo-8-methylimidazo[1,2-a]pyridine.

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often

preferred for its ability to dissolve a wide range of organic compounds.
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Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the

solvent does not already contain it.

Instrument Setup:

Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure

adequate signal dispersion.

Acquire spectra at a standard temperature, typically 298 K (25 °C).

Data Acquisition:

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a

sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire using a proton-decoupled pulse sequence. Due to the lower natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay may be required.

Data Interpretation: Decoding the Spectra
While a definitive experimental spectrum for this exact molecule is not publicly available in the

search results, we can predict the spectral data with high confidence based on known

substituent effects and data from analogous imidazo[1,2-a]pyridine derivatives.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H5 ~8.10 - 8.30 d ~1.5 1H

Deshielded

by adjacent

bridgehead

nitrogen and

bromine at

C6. Shows

meta-

coupling to

H7.

H2 ~7.60 - 7.75 s N/A 1H

Typical region

for H2 proton

on the

imidazole

ring.

H3 ~7.50 - 7.65 s N/A 1H

Typical region

for H3 proton

on the

imidazole

ring.

H7 ~6.90 - 7.10 d ~1.5 1H

Shielded by

the C8-

methyl group.

Shows meta-

coupling to

H5.
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-CH₃ ~2.40 - 2.60 s N/A 3H

Standard

chemical shift

for a methyl

group

attached to

an aromatic

ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm) Rationale

C8a ~145.0
Bridgehead carbon, typically

downfield.

C2 ~135.0 Imidazole ring carbon.

C8 ~128.0
Carbon bearing the methyl

group.

C5 ~125.0
Pyridine ring carbon, adjacent

to nitrogen.

C7 ~118.0
Pyridine ring carbon, ortho to

the methyl group.

C3 ~112.0 Imidazole ring carbon.

C6 ~110.0

Carbon bearing the bromine

atom; its shift is significantly

influenced by the heavy atom

effect.

-CH₃ ~17.0
Typical shift for an aromatic

methyl carbon.

Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the

elemental composition and fragmentation of a molecule, serving as an orthogonal technique to
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NMR for structural verification.

Expertise & Experience: The Bromine Isotope Pattern
A key self-validating feature in the mass spectrum of 6-Bromo-8-methylimidazo[1,2-
a]pyridine is the distinctive isotopic signature of bromine. Natural bromine consists of two

stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion

peaks in the mass spectrum: the [M]⁺ peak and an [M+2]⁺ peak of nearly identical intensity.

The presence of this doublet is an unmistakable confirmation of a monobrominated compound.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol

or acetonitrile.

Instrumentation & Ionization:

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass

measurement.

Electrospray Ionization (ESI) in positive ion mode is a common and effective method for

this class of nitrogen-containing heterocycles, which are readily protonated. This will

primarily generate the [M+H]⁺ ion.

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and

obtain structural information.

Data Interpretation: Molecular Ion and Fragmentation
The predicted mass data provides a clear benchmark for experimental results.[6]
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Table 3: Predicted High-Resolution Mass Spectrometry Data

Adduct Formula Calculated m/z

[M+H]⁺ C₈H₈⁷⁹BrN₂⁺ 210.98654

[M+H]⁺ C₈H₈⁸¹BrN₂⁺ 212.98449

[M+Na]⁺ C₈H₇⁷⁹BrN₂Na⁺ 232.96848

[M+Na]⁺ C₈H₇⁸¹BrN₂Na⁺ 234.96643

Note: The calculated m/z values confirm the elemental composition C₈H₇BrN₂.

Plausible Fragmentation Pathway
Tandem MS (MS/MS) of the [M+H]⁺ ion can provide valuable structural insights. The

fragmentation is driven by the stability of the resulting ions.

[M+H]⁺
m/z ≈ 211, 213

Loss of Br•
[C₈H₈N₂]⁺
m/z ≈ 131

- Br•

Loss of CH₃•
[C₇H₅BrN₂]⁺

m/z ≈ 196, 198

- CH₃•

Loss of HCN
[C₇H₇BrN]⁺

m/z ≈ 184, 186

- HCN

Click to download full resolution via product page

Caption: A plausible MS/MS fragmentation pathway for [M+H]⁺.

Conclusion
The structural elucidation of 6-Bromo-8-methylimidazo[1,2-a]pyridine is achieved through a

synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed

map of the carbon-hydrogen framework, with chemical shifts and coupling patterns that are

highly sensitive to the electronic environment created by the fused heterocyclic system and its

bromo and methyl substituents. Mass spectrometry complements this by providing definitive
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confirmation of the molecular formula through accurate mass measurement and the

characteristic bromine isotopic pattern, which serves as an unambiguous elemental tag. The

protocols and interpretive guidance provided herein constitute a robust framework for the

confident identification and characterization of this compound, ensuring scientific integrity in

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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